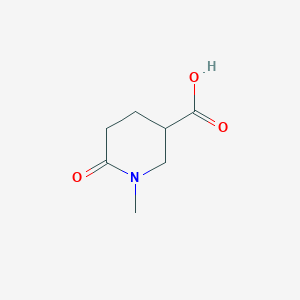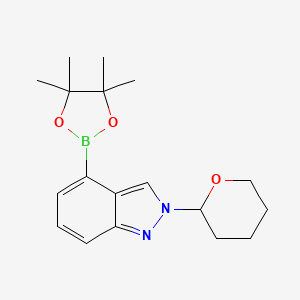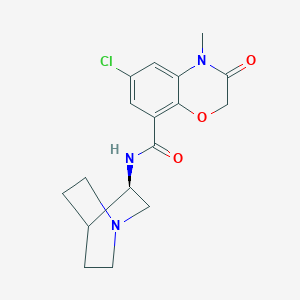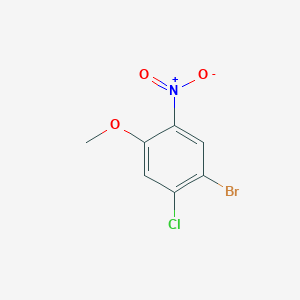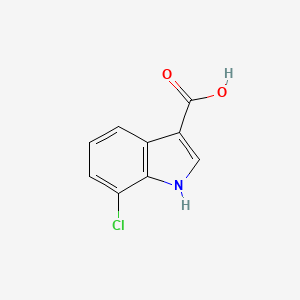
7-Chloro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
7-Chloro-1H-indole-3-carboxylic acid (7-CICA) is a chlorinated indole derivative that has been used in a variety of scientific research applications. It is often used as a reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization
One-Pot Synthesis of Heterocyclic Compounds : A one-pot synthesis method for 3-Chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent was reported. This method offers moderate yields and can be applied to various substituted benzoic acids (Majo & Perumal, 1996).
Synthesis of Indole Derivatives for Therapeutic Applications : Research has focused on synthesizing indole-2-carboxylic acid derivatives due to their therapeutic applications. For instance, a series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, indicating potential in pharmacological fields (Raju et al., 2015).
Molecular Docking Studies for Drug Design : Molecular docking studies have been conducted on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids to predict binding interactions with target proteins, suggesting its role in drug discovery and design (Reddy et al., 2022).
Pharmaceutical and Biological Applications
Antagonist in Pharmacology : The derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid has been identified as a novel CysLT1 antagonist, showing potential in treating conditions mediated by CysLT1 receptors (Chen et al., 2016).
Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating their potential use in antimicrobial therapies (Raju et al., 2015).
Glycine-Site NMDA Receptor Antagonists : Compounds like (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid have been synthesized as potent selective glycine-site NMDA receptor antagonists, useful in neurological research and potential therapeutic applications (Baron et al., 2005).
Material Science and Electrochemistry
- Electrochemical Applications : The impact of carboxylic substituent position on the electrodeposition, morphology, and capacitance performance of polyindole derivatives was investigated, revealing significant effects on the electrochemical properties of polymer nanowires. This suggests potential applications in supercapacitor technology (Ma et al., 2015).
Safety and Hazards
Mécanisme D'action
- Primary Targets : While specific targets for 7-Chloro-1H-indole-3-carboxylic acid are not explicitly mentioned in the literature, we know that indole derivatives often interact with various receptors and enzymes due to their aromatic nature. These interactions can influence cellular processes .
- Downstream Effects : Although specific pathways affected by this compound are not explicitly stated, indole derivatives are known to have diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Therefore, this compound likely influences relevant pathways associated with these activities.
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
7-Chloro-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s halogenated nature enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can induce cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate key signaling pathways, such as those involving cyclin-dependent kinases, highlights its potential as a therapeutic agent. Additionally, it can affect the expression of genes involved in cell proliferation and survival, further demonstrating its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . The binding interactions often involve the halogenated indole ring, which enhances the compound’s affinity for its targets. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and subsequent biological effects. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Propriétés
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)

![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)
